molecular formula C10H20 B14654819 2-Methyl-4-methylideneoctane CAS No. 52763-10-7

2-Methyl-4-methylideneoctane

Cat. No.: B14654819
CAS No.: 52763-10-7
M. Wt: 140.27 g/mol
InChI Key: WYOJRXWLYPQUQD-UHFFFAOYSA-N
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Description

2-Methyl-4-methylideneoctane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a molecular formula of C10H20 The structure consists of a main octane chain with a methyl group and a methylene group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 4-methylideneoctane with a methylating agent under controlled conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process begins with the preparation of the starting materials, followed by the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-methylideneoctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in a fully saturated hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-4-methylideneoctane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-4-methylideneoctane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the conversion of double bonds to single bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methyloctane: A similar compound with a fully saturated structure.

    4-Methylideneoctane: Lacks the additional methyl group present in 2-Methyl-4-methylideneoctane.

    2,4-Dimethyloctane: Contains two methyl groups but lacks the methylene group.

Uniqueness

This compound is unique due to the presence of both a methyl and a methylene group on the same carbon atom. This structural feature imparts distinct reactivity and chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

52763-10-7

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

2-methyl-4-methylideneoctane

InChI

InChI=1S/C10H20/c1-5-6-7-10(4)8-9(2)3/h9H,4-8H2,1-3H3

InChI Key

WYOJRXWLYPQUQD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CC(C)C

Origin of Product

United States

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